Diosbulbin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

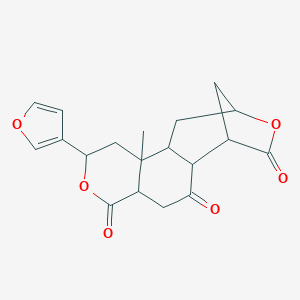

Diosbulbin D is a naturally occurring compound found in the tubers of Dioscorea bulbifera, commonly known as air potato or bitter yam. This compound belongs to the class of furanoid norditerpenes and has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin D typically involves the extraction from the tubers of Dioscorea bulbifera. The extraction process often employs solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Dioscorea bulbifera. The process involves harvesting the tubers, drying them, and then using solvent extraction methods to obtain the crude extract. This extract is further purified using advanced chromatographic techniques to isolate this compound in its pure form.

化学反応の分析

Types of Reactions

Diosbulbin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

科学的研究の応用

Chemical and Pharmacological Properties

Diosbulbin D is categorized as a diterpenoid compound, primarily known for its hepatotoxicity and potential therapeutic effects. It has been studied for its ability to induce apoptosis in liver cells, particularly in L-02 cell lines, highlighting its dual nature as both a therapeutic agent and a substance requiring careful handling due to its toxicological implications .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been observed that compounds from Dioscorea bulbifera, including this compound, can inhibit the proliferation of cancer cells. For instance, studies have shown that Diosbulbin C (a related compound) induces G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells, suggesting that this compound could have similar mechanisms worth exploring .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it relevant for treating conditions characterized by inflammation. The extracts of Dioscorea bulbifera have been traditionally used to manage inflammatory disorders in both Chinese and Indian medicine systems. Diosbulbin B, another compound from the same plant, has demonstrated significant anti-inflammatory effects in various studies .

Antidiabetic Potential

The plant has also been used in traditional medicine to regulate blood sugar levels and manage diabetes-related complications. This compound's role in this context is still under investigation, but its association with other bioactive compounds suggests potential synergistic effects against diabetes .

Toxicological Considerations

While this compound shows promise in various applications, its hepatotoxicity is a significant concern. Documented cases of liver injury associated with the consumption of Dioscorea bulbifera highlight the need for caution when considering this compound for therapeutic use .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in liver cells (L-02), indicating its potential as a chemotherapeutic agent but also raising concerns regarding its safety profile .

Clinical Observations

Clinical observations from traditional uses of Dioscorea bulbifera suggest that while the plant has beneficial applications, there are instances of adverse effects leading to liver damage. This necessitates further clinical trials to establish safe dosages and therapeutic protocols .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Potential to inhibit cancer cell proliferation | Induces G0/G1 phase arrest in NSCLC cells |

| Anti-inflammatory | Reduces inflammation in various conditions | Significant effects observed in multiple studies |

| Antidiabetic | May help regulate blood sugar levels | Traditional use supported by preliminary research |

| Hepatotoxicity | Associated with liver damage | Documented cases of liver injury |

作用機序

Diosbulbin D exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting key enzymes involved in cell survival. Additionally, this compound modulates oxidative stress and inflammatory responses, contributing to its therapeutic potential.

類似化合物との比較

Similar Compounds

- Diosbulbin B

- Diosbulbin C

- Diosbulbin G

- 8-Epidiosbulbin E acetate

Uniqueness

Diosbulbin D stands out due to its unique chemical structure and diverse biological activities. Compared to other similar compounds, this compound has shown a broader range of therapeutic applications and a distinct mechanism of action, making it a valuable compound for further research and development.

特性

CAS番号 |

66756-57-8 |

|---|---|

分子式 |

C19H20O6 |

分子量 |

344.4 g/mol |

IUPAC名 |

(1R,2S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,6,15-trione |

InChI |

InChI=1S/C19H20O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-13,15-16H,4-7H2,1H3/t10-,11+,12+,13+,15-,16+,19-/m0/s1 |

InChIキー |

FJCWYLRNGKSUCH-OXIVVSFQSA-N |

SMILES |

CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5 |

異性体SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)C5=COC=C5 |

正規SMILES |

CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5 |

外観 |

Powder |

melting_point |

229 - 230 °C |

Key on ui other cas no. |

66756-57-8 |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known toxicity of Diosbulbin D?

A1: this compound, a diterpene lactone isolated from Dioscorea bulbifera L., has demonstrated direct toxic effects on hepatocytes []. This toxicity was confirmed through a significant increase in intracellular release levels of lactate dehydrogenase (LDH) and liver enzymes, alanine aminotransferase (ALT), and aspartate aminotransferase (AST), indicating liver cell damage [].

Q2: What mechanisms underlie the observed toxicity of this compound?

A2: Research suggests that oxidative stress plays a key role in the hepatotoxicity induced by this compound []. Studies have shown a correlation between the increase in reactive oxygen species (ROS) within hepatocytes and a decrease in the level of glutathione (GSH), a crucial antioxidant, upon exposure to this compound [].

Q3: Are there any protective measures against this compound-induced toxicity?

A3: Pretreatment of hepatocytes with N-acetylcysteine (NAC), a known antioxidant precursor, has shown promising results in mitigating the toxic effects of this compound []. NAC pretreatment almost completely blocked the increase in ROS fluorescence and rescued the cells from growth inhibition induced by this compound []. This suggests a potential protective role of antioxidants against this compound-induced liver injury.

Q4: What is the chemical structure of this compound?

A4: this compound is a furanoid norditerpene with a unique structure. It is characterized by a trans-fused A/B-ring system and a δ-lactone group at the C17-C12 position []. This distinct structure distinguishes it as the first reported furanoid 18-norclerodane derivative with these features [].

Q5: What are the primary sources of this compound?

A5: this compound has been primarily isolated from the fresh root tubers of Dioscorea bulbifera L., specifically the forma spontanea Makino et Nemoto [, ].

Q6: Besides this compound, what other compounds are found in Dioscorea bulbifera?

A6: Dioscorea bulbifera contains a variety of compounds, including other furanoid norditerpene glucosides like diosbulbinosides D and F []. Additionally, compounds such as diosbulbin B, stearic acid, β-sitosterol, daucosterol [], demethyl batatasin IV, 2,3'-dihydroxy-4',5'-dimethoxybibenzyl, docosyl ferulate, 7-bis-(4-hydroxyphenyl)-4E,6E-heptadien-3-one, 5,3,4-trihydroxy-3,7-dimethoxyflavone, tristin, protocatechuic acid, and adenosine have also been isolated from this plant [].

Q7: Has the anti-inflammatory activity of any compounds from Dioscorea bulbifera been investigated?

A7: Yes, research indicates that diosbubin B, another compound found in Dioscorea bulbifera, possesses significant anti-inflammatory properties []. In experimental settings, diosbubin B effectively inhibited carrageenan-induced paw swelling and cotton ball-induced granuloma formation in rats [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。